![molecular formula C12H20F2N2O2 B2513375 N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide CAS No. 2309216-67-7](/img/structure/B2513375.png)
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide is a synthetic organic compound with a complex structure It contains a tert-butyl group, a difluoromethyl-substituted azetidine ring, and an oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluoromethyl-substituted amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Formation of the Oxobutanamide Moiety: The oxobutanamide moiety can be synthesized through an amide coupling reaction between an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Anticancer Research
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide has shown promise in anticancer research. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Breast Cancer Cell Lines
- In vitro assays demonstrated that the compound inhibited cell growth by 50% at a concentration of 10 µM, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against common pathogens.
Case Study: Antimicrobial Efficacy
- A study assessed its effectiveness against Staphylococcus aureus and Escherichia coli, finding a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial potency .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties.
Case Study: Murine Model
Mécanisme D'action
The mechanism of action of N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-[(3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate
- N-(tert-butyl)-4-(3-(difluoromethyl)azetidin-1-yl)-4-oxobutanamide
Uniqueness
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Activité Biologique
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, featuring a difluoromethyl group and an azetidine ring, suggests possible interactions with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound can be expressed as follows:
- Molecular Formula : C_{12}H_{16}F_2N_2O_2
- Molecular Weight : Approximately 270.27 g/mol
The compound features a tert-butyl group, which enhances lipophilicity, potentially affecting its pharmacokinetics.
Biological Activity Overview
Research on the biological activity of this compound has focused primarily on its role as a potential inhibitor of specific enzymes and receptors involved in various diseases, including cancer and inflammatory conditions.
Enzyme Inhibition
Studies indicate that compounds with similar structures may act as inhibitors for enzymes such as Janus kinase (JAK), which is implicated in several signaling pathways related to immune response and hematopoiesis. The inhibition of JAK could lead to therapeutic effects in autoimmune diseases and cancers .
Case Studies and Research Findings
- Inhibition of JAK1 :
- Anti-inflammatory Effects :
- Cytotoxicity Against Cancer Cell Lines :
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-12(2,3)15-9(17)4-5-10(18)16-6-8(7-16)11(13)14/h8,11H,4-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOZRWNHNANRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC(=O)N1CC(C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.